
YM-08: A Technical Guide for Researchers and
Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: YM-08

Cat. No.: B12086332 Get Quote

An In-depth Analysis of the Hsp70 Inhibitor for Neurodegenerative Disease and Cancer
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Abstract
YM-08 is a synthetic, cell-permeable, small molecule that has emerged as a significant tool in

the study of neurodegenerative diseases and cancer. As a derivative of the Heat Shock Protein

70 (Hsp70) inhibitor MKT-077, YM-08 was specifically designed for improved blood-brain

barrier permeability.[1][2] This technical guide provides a comprehensive overview of the

chemical structure, physicochemical properties, and biological activities of YM-08. It details the

compound's mechanism of action as an allosteric inhibitor of Hsp70, leading to the degradation

of pathogenic tau protein, a hallmark of several neurodegenerative disorders.[3][4]

Furthermore, this document outlines key experimental protocols for researchers working with

YM-08 and presents its pharmacokinetic and anti-cancer properties in structured tables for

ease of reference.

Compound Structure and Physicochemical
Properties
YM-08, with the chemical name (2Z,5E)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-

(pyridin-2-ylmethylene)thiazolidin-4-one, is a neutral analogue of MKT-077.[5] The key

structural modification is the replacement of the cationic pyridinium group in MKT-077 with a
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neutral pyridine ring.[1][3] This change was hypothesized to improve its predicted octanol-water

partition coefficient (clogP) and enhance its ability to cross the blood-brain barrier.[1][2]

The chemical structure of YM-08 is presented below:

Chemical structure of YM-08

Table 1: Physicochemical Properties of YM-08

Property Value Reference

Molecular Formula C₁₉H₁₇N₃OS₂ [4][5]

Molecular Weight 367.49 g/mol [4][5]

CAS Number 1427472-76-1 [5]

Appearance Orange solid [5]

Solubility Soluble in DMSO (50 mg/mL) [5]

Storage Temperature 2-8°C [5]

Predicted clogP 3.8 [3]

Predicted tPSA 35.9 Å² [3]

SMILES String

CCN1C(=CC2=CC=CC=N2)S

C(=C3N(C4=CC=CC=C4S3)C)

C1=O

[5]

InChI Key
UYFLAORTCSDPFM-

UHFFFAOYSA-N
[5]

Biological Activity and Mechanism of Action
YM-08 is an inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone involved in

protein folding, stability, and degradation.[1] In the context of neurodegenerative diseases

known as tauopathies, such as Alzheimer's disease, Hsp70 plays a role in the stabilization and

accumulation of the microtubule-associated protein tau.[3][4]
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The mechanism of action of YM-08 involves its allosteric inhibition of Hsp70.[3] By binding to

Hsp70, YM-08 is thought to induce a conformational change that disrupts the chaperone's

normal function. This interference with Hsp70 activity leads to the destabilization of its client

proteins, including pathogenic forms of tau.[3] Consequently, the cell's protein degradation

machinery, such as the proteasome, can more effectively clear the aberrant tau, thereby

reducing its levels.[3]

YM-08 Mechanism of Action in Tau Degradation
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Caption: YM-08 inhibits Hsp70, leading to the degradation of pathogenic tau.

Quantitative Biological Data
The following tables summarize the key quantitative data regarding the biological activity of

YM-08.
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Table 2: In Vitro Hsp70 Inhibition

Assay Compound IC₅₀ (μM) Reference

Competitive Binding

(human

Hsc70/HSPA8)

YM-08 0.61 ± 0.05 [3]

YM-01 3.2 ± 0.23 [3]

MKT-077 6.4 ± 0.23 [3]

Table 3: Anti-Cancer Activity (IC₅₀, μM, 72h treatment)

Cell Line YM-08 MKT-077 YM-01 Reference

MDA-MB-231 8.5 1.4 2.0

MCF10A 7.8 3.0 3.3

MCF7 10.5 2.2 5.2

Table 4: Pharmacokinetic Properties in Mice (6.6 mg/kg, i.v.)

Parameter Value Reference

Brain Cₘₐₓ 4 µg/g [5]

Brain t₁/₂ 6.8 h [5]

Brain AUCinf 260 ng·h/g [5]

Brain/Plasma Ratio (18h) > 0.25 [1][3]

Experimental Protocols
This section provides an overview of the methodologies for key experiments involving YM-08.

Synthesis of YM-08
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The synthesis of YM-08 starts from a common intermediate, YM-03. The overall yield is

approximately 25%.[3]

Synthetic Route to YM-08

Common Intermediate 5 (YM-03)

YM-08
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Caption: Simplified synthetic pathway for YM-08.

In Vitro Hsp70 Binding Assay (Competitive)
This assay measures the ability of a test compound to compete with a biotinylated derivative of

MKT-077 for binding to immobilized human Hsc70 (HSPA8).

Workflow:
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Competitive Hsp70 Binding Assay Workflow
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Caption: Workflow for the competitive Hsp70 binding assay.

Tau Reduction Assay in Cell Culture
This experiment evaluates the ability of YM-08 to reduce levels of pathogenic tau in a cellular

model.

Methodology:

Cell Culture: HeLaC3 cells, which stably overexpress human 4R0N tau, are cultured under

standard conditions.[3]

Compound Treatment: Cells are treated with YM-08 at various concentrations (e.g., 30 µM

and 100 µM) for a specified duration (e.g., 24 hours).[3][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12086332?utm_src=pdf-body-img
https://www.benchchem.com/product/b12086332?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3689201/
https://www.benchchem.com/product/b12086332?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3689201/
https://www.merckmillipore.com/MC/en/product/mm/505276
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12086332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lysis and Protein Quantification: Cells are lysed, and total protein concentration is

determined.

Western Blotting: Equal amounts of protein are subjected to SDS-PAGE and transferred to a

membrane. The membrane is then probed with antibodies specific for total tau and

phosphorylated tau.

Densitometry: The intensity of the bands corresponding to tau is quantified and normalized to

a loading control.

Pharmacokinetic Studies in Mice
These studies assess the absorption, distribution, metabolism, and excretion (ADME)

properties of YM-08 in vivo.

Protocol Overview:

Animal Model: CD1 mice are used for the study.[1][3]

Compound Administration: YM-08 is administered intravenously (i.v.) at a specific dose (e.g.,

6.6 mg/kg).[5]

Sample Collection: Blood and brain tissue are collected at various time points post-

administration.

Sample Processing: Plasma is separated from the blood, and brain tissue is homogenized.

LC-MS/MS Analysis: The concentration of YM-08 in plasma and brain homogenates is

quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Parameter Calculation: Key parameters such as Cₘₐₓ, t₁/₂, AUC, and the

brain/plasma ratio are calculated from the concentration-time data.

Conclusion
YM-08 represents a significant advancement in the development of Hsp70 inhibitors with

central nervous system activity. Its improved blood-brain barrier permeability compared to its

parent compound, MKT-077, makes it a valuable research tool for investigating the role of
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Hsp70 in neurodegenerative diseases and a promising scaffold for the development of novel

therapeutics.[1][2][3] The data and protocols presented in this guide are intended to facilitate

further research into the therapeutic potential of YM-08.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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